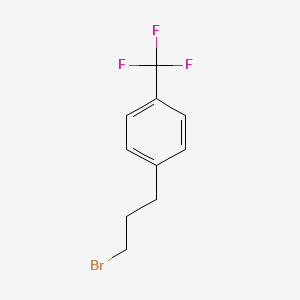

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

Overview

Description

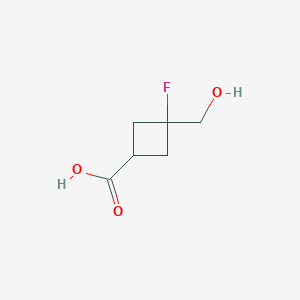

“1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H10BrF3 . It appears as a clear, colorless oil . This compound is a key intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism .

Molecular Structure Analysis

The molecular weight of “1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is 267.09 . The exact structure would require more detailed information or analysis tools that I currently do not have access to.Physical And Chemical Properties Analysis

“1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” is a clear, colorless oil . It has a molecular weight of 267.09 . More specific physical and chemical properties would require additional information or analysis tools that I currently do not have access to.Scientific Research Applications

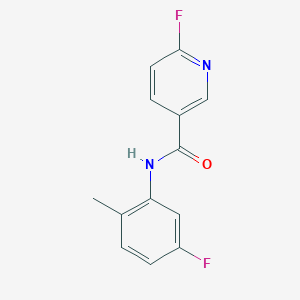

- Application : Cinacalcet Hydrochloride, the ®-enantiomer of Cinacalcet, is used in clinical trials for secondary hyperparathyroidism. It modulates calcium-sensing receptors and plays a role in managing parathyroid hormone levels .

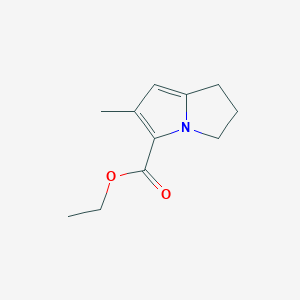

- Application : 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene contributes to the synthesis of MraY natural inhibitors, which could serve as antibacterial agents .

- Application : The compound is used in preparing quinolinone derivatives, which exhibit potent and selective inhibition of MAO-B. These inhibitors may have therapeutic implications for conditions like Parkinson’s disease .

Synthesis of Cinacalcet Hydrochloride

Antibacterial Agents

Selective MAO-B Inhibitors

Mechanism of Action

Future Directions

The future directions of “1-(3-Bromopropyl)-4-(trifluoromethyl)benzene” could be related to its role as an intermediate in the synthesis of Cinacalcet Hydrochloride , which is used in clinical trials for secondary hyperparathyroidism . Further developments may depend on the outcomes of these trials and the demand for this medication.

properties

IUPAC Name |

1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKFKVXKBMORNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)